molecular formula C6H5BrClN B1532672 2-Bromo-5-chloro-4-methylpyridine CAS No. 885267-40-3

2-Bromo-5-chloro-4-methylpyridine

Cat. No.: B1532672
CAS No.: 885267-40-3
M. Wt: 206.47 g/mol
InChI Key: MALOBEHFSQICII-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylpyridine (CAS: 885267-40-3) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol. Key physical properties include a density of 1.624 g/cm³, a boiling point of 240.6°C, and a flash point of 99.3°C . The compound features a pyridine ring substituted with bromine (position 2), chlorine (position 5), and a methyl group (position 4). Its structural uniqueness lies in the electronic and steric effects imparted by the substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

2-bromo-5-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOBEHFSQICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680159
Record name 2-Bromo-5-chloro-4-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-40-3
Record name 2-Bromo-5-chloro-4-methylpyridine
Source CAS Common Chemistry
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Record name 2-Bromo-5-chloro-4-methylpyridine
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Record name 2-bromo-5-chloro-4-methylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions starting from 4-methylpyridine. One common method involves the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to ensure selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-4-methylpyridine exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the compound typically acts as an electrophile, with the halogen atoms being replaced by nucleophiles or coupling partners. The molecular targets and pathways involved vary based on the specific application and the nature of the products formed .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Boiling Point (°C) Key Reactivity/Applications
2-Bromo-5-chloro-4-methylpyridine 885267-40-3 C₆H₅BrClN 2-Br, 5-Cl, 4-Me 206.47 240.6 Pharmaceutical intermediates
4-Bromo-5-chloro-2-methylpyridine 1211529-34-8 C₆H₅BrClN 4-Br, 5-Cl, 2-Me 206.47 N/A Steric hindrance reduces substitution reactivity
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 C₆H₅BrClN 4-Br, 2-Cl, 5-Me 206.47 N/A Deactivated ring due to Cl at position 2
3-Bromo-5-chloro-2-methoxypyridine 102830-75-1 C₆H₅BrClNO 3-Br, 5-Cl, 2-OMe 237.47 N/A Enhanced electrophilic substitution due to OMe
5-Bromo-2-chloro-4-methylpyrimidine 205672-25-9 C₅H₄BrClN₂ 5-Br, 2-Cl, 4-Me 205.45 N/A Pyrimidine core for kinase inhibitors

Biological Activity

2-Bromo-5-chloro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_6H_5BrClN. The presence of both bromine and chlorine substituents on the pyridine ring significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Elixir International Journal demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in bacterial cell wall synthesis, which explains its antimicrobial effects.
  • Cell Cycle Arrest : In cancer cells, it has been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cell division and promoting programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound displayed a broad spectrum of activity, with particular potency against Gram-positive bacteria. The study concluded that further development could lead to new antibacterial agents derived from this structure .

Case Study 2: Cancer Cell Line Studies

A separate study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in dose-dependent inhibition of cell proliferation and increased apoptosis rates, highlighting its potential as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AntimicrobialEscherichia coliCell wall synthesis inhibition
AnticancerMCF-7 (breast cancer)Apoptosis induction via caspase activation
AnticancerProstate cancer cell linesG2/M phase arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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